2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Description
The compound 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one belongs to the pyrido[4,3-d]pyrimidinone class, a scaffold widely explored in kinase inhibitor development due to its ability to occupy ATP-binding pockets in kinases . The core structure consists of a fused pyridine-pyrimidinone ring system. At the 2-position, it features a 4-methylpiperazinyl group, a common pharmacophore in kinase inhibitors that enhances solubility and modulates selectivity . The 6-position is substituted with a pyridin-3-ylmethyl group, introducing aromatic and steric elements that may influence target binding.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-22-7-9-23(10-8-22)18-20-12-15-16(21-18)4-6-24(17(15)25)13-14-3-2-5-19-11-14/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBZPNWVXHXCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the pyrido[4,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methylpiperazinyl group: This step often involves nucleophilic substitution reactions.
Attachment of the pyridin-3-ylmethyl group: This can be done through alkylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is a key component in the development of drugs, particularly as a tyrosine kinase inhibitor used in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves inhibition of tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of the substrate and thereby inhibiting the signaling pathways involved in cell proliferation and survival. This makes it effective in treating cancers that are driven by overactive tyrosine kinases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations
Substituent Diversity at Position 2: The 4-methylpiperazinyl group (target compound) is structurally similar to substituents in SKI-G-618 (4-hydroxypiperidinyl) and the Lck inhibitor (4-methylpiperazinyl) .
Substituent Effects at Position 6: The pyridin-3-ylmethyl group (target compound) differs from bulkier substituents like 1-methylindazol-5-ylamino (SKI-G-618) or dichlorophenyl (). This may reduce steric hindrance, favoring interactions with smaller kinase pockets. Aromatic groups (e.g., phenoxyphenyl in ) are common in kinase inhibitors for π-π stacking with hydrophobic residues .
The Lck inhibitor () demonstrates solubility in DMSO, suggesting favorable physicochemical properties for in vitro studies .
Notes
- The evidence lacks direct biological data for the target compound; comparisons are extrapolated from structural analogs.
- Key references include kinase inhibitor studies () and synthetic methodologies ().
- Further experimental validation is required to confirm the compound’s kinase targets and potency.
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-6-(pyridin-3-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a member of the pyridopyrimidine family, which has gained attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 271.35 g/mol. Its structure features a pyrido[4,3-d]pyrimidine core substituted with a 4-methylpiperazine group and a pyridin-3-ylmethyl moiety.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition leads to reduced tetrahydrofolate levels, impairing nucleotide synthesis and promoting cancer cell apoptosis .
- Tyrosine Kinases : Compounds in this class may inhibit various tyrosine kinases such as Abl and MAP kinases, which play significant roles in cell signaling pathways related to proliferation and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyridopyrimidine derivatives:
- Inhibition of Cancer Cell Lines : The compound has shown efficacy against various cancer cell lines by inducing apoptosis through the inhibition of DHFR and other kinases .
- Case Study : A study involving a derivative demonstrated promising results in inhibiting tumor growth in murine models of melanoma and urothelial cancer when combined with other therapeutic agents .
Other Pharmacological Activities
The compound's biological profile extends beyond anticancer activity:
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, making them potential candidates for treating autoimmune diseases .
- Antiviral Activity : Certain pyridopyrimidine compounds exhibit antiviral properties by interfering with viral replication processes .
Table of Biological Activities
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including condensation of pyridine derivatives with piperazine-containing precursors, followed by cyclization under controlled conditions. Key steps may require refluxing in anhydrous solvents (e.g., DMF or THF) and purification via column chromatography using gradients of ethyl acetate/hexane. Reaction parameters such as temperature (e.g., 80–110°C), catalyst selection (e.g., palladium-based catalysts for cross-coupling), and inert atmospheres (argon/nitrogen) are critical for minimizing side reactions .
Q. How is the structural confirmation of this compound performed, and what analytical techniques are essential?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify proton and carbon environments.
- X-ray Crystallography: Single-crystal analysis for absolute stereochemical confirmation (e.g., as demonstrated for analogous compounds in ).
- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation .
Q. What physicochemical properties are critical for handling and storage of this compound?
Key properties include:
- Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
- Stability: Sensitivity to light and moisture may require storage in amber vials under nitrogen at −20°C.
- Melting Point: Determined via differential scanning calorimetry (DSC) to assess purity .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity, particularly in anticancer or antimicrobial assays?
Use randomized block designs with split-plot arrangements to account for variables such as dosage, cell lines, and exposure time. For example:
- In vitro assays: Test against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with positive controls (e.g., doxorubicin) and vehicle controls.
- Dose-response curves: Generate IC50 values across 3–5 replicates to ensure statistical robustness.
- Mechanistic studies: Combine with flow cytometry for apoptosis/necrosis differentiation .
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?
- Meta-analysis: Compare datasets using standardized protocols (e.g., NIH guidelines for dose-response assays).
- Control for variables: Ensure consistency in cell passage numbers, serum concentrations, and assay incubation times.
- Orthogonal validation: Confirm activity via alternative methods (e.g., ATP-based luminescence assays vs. MTT) .
Q. What strategies can optimize the synthetic yield of this compound while maintaining purity?
- Catalyst screening: Test palladium, copper, or nickel catalysts for cross-coupling efficiency.
- Solvent optimization: Replace DMF with less polar solvents to reduce byproduct formation.
- Microwave-assisted synthesis: Reduce reaction time and improve regioselectivity .
Q. How can interactions between this compound and biological targets (e.g., kinases or DNA) be systematically assessed?
- Surface Plasmon Resonance (SPR): Measure binding kinetics (kon/koff) with immobilized targets.
- Molecular Docking: Use software like AutoDock Vina to predict binding poses against crystal structures of target proteins.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What advanced analytical methods are recommended for assessing purity and stability in long-term studies?
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
- Stability-Indicating Methods: Validate assays per ICH Q2(R1) guidelines to ensure specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
